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d-Alanyl-l-alanine - 1115-78-2

d-Alanyl-l-alanine

Catalog Number: EVT-266944
CAS Number: 1115-78-2
Molecular Formula: C6H12N2O3
Molecular Weight: 160.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

d-Alanyl-l-alanine is a dipeptide composed of the amino acids d-alanine and l-alanine. It serves as a crucial component of peptidoglycan, a mesh-like polymer that forms the cell wall of bacteria. [, , ] This dipeptide plays a vital role in bacterial cell wall synthesis by participating in the transpeptidation reaction, which is responsible for cross-linking peptidoglycan strands. [, ] Due to its importance in maintaining bacterial cell wall integrity, d-alanyl-l-alanine has been the subject of extensive research, particularly in the context of antibiotic development and understanding bacterial resistance mechanisms. [, , ]

Molecular Structure Analysis

d-Alanyl-l-alanine consists of two alanine residues linked by a peptide bond. [, ] The "d" and "l" designations refer to the chirality of the alanine molecules. Structural studies, including X-ray crystallography and NMR spectroscopy, have been conducted on peptides containing the d-alanyl-l-alanine motif. [, , , ] These studies provide insights into the conformational preferences and potential interactions of this dipeptide within larger molecular contexts.

Future Directions
  • Development of Novel Antibacterial Agents: Continued research on d-alanyl-l-alanine can lead to the development of novel antibacterial agents that target the transpeptidation reaction or exploit alternative mechanisms related to bacterial cell wall synthesis. [, , ] This is crucial in light of the increasing prevalence of antibiotic resistance.

  • Understanding Bacterial Resistance Evolution: Investigating the evolutionary dynamics of bacterial resistance mechanisms related to d-alanyl-l-alanine, such as modifications to peptidoglycan structure or production of d-alanyl-l-alanine-cleaving enzymes, is critical for predicting and mitigating future resistance threats. []

D-Alanyl-L-Lysine

  • Compound Description: D-alanyl-L-lysine is a dipeptide found in the peptidoglycan layer of certain bacterial cell walls. It plays a critical role in cross-linking peptidoglycan strands, contributing to the cell wall's structural integrity. []

Glycyl-L-Alanine

  • Compound Description: Glycyl-L-alanine is a dipeptide and a potential substrate for transpeptidation reactions catalyzed by bacterial DD-peptidases. []
  • Relevance: This dipeptide is structurally similar to the N-terminus of peptidoglycan stem peptides in Streptomyces. Research suggests that glycyl-L-alanine, alongside other glycyl-L-amino acids, can act as an effective acceptor in transpeptidation reactions catalyzed by the Streptomyces R61 DD-peptidase, mimicking the natural substrate. [] This implies a potential role in understanding the structural requirements for DD-peptidase activity and the development of novel antibacterial agents.

Glycyl-L-Phenylalanine

  • Compound Description: Glycyl-L-phenylalanine is a dipeptide that shares structural similarities with the N-terminus of certain peptidoglycan stem peptides. []
  • Relevance: Like glycyl-L-alanine, glycyl-L-phenylalanine functions as an effective acyl acceptor in transpeptidation reactions catalyzed by the Streptomyces R61 DD-peptidase. [] This observation further supports the notion of a dual-specificity acyl acceptor binding site in DD-peptidases, potentially accommodating both D-amino acids and specific glycyl-L-amino acids resembling natural substrates.

N-Acetyl-L-Prolyl-D-Alanyl-L-Alanine-N'-Methylamide

  • Compound Description: This modified tetrapeptide serves as a model compound to investigate the structural aspects of calcium ion binding by acyclic peptides. []
  • Relevance: This compound incorporates the D-alanyl-L-alanine sequence, mimicking a fragment of peptidoglycan. Research on this compound, using molecular dynamics simulations, has provided insights into the conformational changes associated with calcium binding, potentially relevant for understanding the role of metal ions in peptidoglycan structure and function. []

Glycyl-L-α-Amino-ε-Pimelyl-D-Alanyl-D-Alanine

  • Compound Description: This synthetic pentapeptide mimics the structure of peptidoglycan, specifically resembling the peptide chain linked to N-acetylmuramic acid. []
  • Relevance: This compound is recognized as a highly specific substrate for the Streptomyces R61 DD-peptidase, demonstrating high reactivity in both carboxypeptidase and transpeptidase reactions. [] The utilization of this compound has been crucial in elucidating the kinetic and thermodynamic characteristics of DD-peptidases, enzymes essential for bacterial cell wall synthesis and targets for β-lactam antibiotics.

N-Acetyl-L-Prolyl-L-Alanine tert-Butylamide Monohydrate

  • Compound Description: This modified tripeptide is a structural analog used to investigate the conformational preferences of proline-containing peptide sequences. []
  • Relevance: While this compound does not directly incorporate D-alanyl-L-alanine, it helps elucidate the conformational behavior of proline-containing peptides, which is relevant for understanding the structural diversity and potential biological roles of peptides containing the D-alanyl-L-alanine motif. []

N-Isobutyryl-D-Prolyl-D-Alanyl-L-Alanine tert-Butylester Monohydrate

  • Compound Description: This modified tetrapeptide serves as a structural analog to explore the conformational space of proline-containing peptides. []
  • Relevance: This compound incorporates the D-alanyl-L-alanine sequence and is valuable for understanding the influence of flanking residues, such as proline, on the conformational preferences of peptides containing the D-alanyl-L-alanine motif. []

N-Benzyloxycarbonyl-D-Prolyl-L-Alanine tert-Butylamide

  • Compound Description: This modified tripeptide acts as a structural analog to study the conformational properties of proline-containing peptides. []
  • Relevance: This compound contributes to a better understanding of how the presence of proline can influence the overall conformation of peptides, including those containing the D-alanyl-L-alanine sequence. []

L-Alanyl-D-Alanyl-L-Alanine

  • Compound Description: This tripeptide, composed of both L- and D-alanine residues, provides insights into the structural consequences of incorporating D-amino acids into peptide chains. [, ]
  • Relevance: This tripeptide allows researchers to study the specific conformational effects caused by the presence of D-alanine within a peptide sequence, highlighting the structural distinctions compared to all-L-amino acid peptides and their implications for biological activity. [, ] It helps understand how the stereochemistry of amino acids affects peptide folding and interaction with other molecules, including enzymes involved in peptidoglycan synthesis.

L-Lysyl-L-Alanyl-L-Alanine

  • Compound Description: This cationic tripeptide explores the impact of a positively charged lysine residue on the structure of alanine-based peptides. []
  • Relevance: By comparing the conformational preferences of this tripeptide to those containing D-alanyl-L-alanine, researchers can assess the influence of charge and side-chain interactions on peptide structure and potentially extrapolate these findings to understand the behavior of similar sequences in biological contexts. []

L-Seryl-L-Alanyl-L-Alanine

  • Compound Description: This tripeptide investigates the effect of a polar serine residue on the conformational landscape of alanine-based peptides. []
  • Relevance: Studying this tripeptide alongside those containing D-alanyl-L-alanine aids in dissecting the contribution of specific amino acid properties, such as polarity and hydrogen bonding, to peptide folding and stability. [] This comparative analysis provides a better understanding of how different amino acids within or adjacent to the D-alanyl-L-alanine motif may modulate its biological activity and interactions.

N-Acetyl-L-Alanyl-L-Alanine

  • Compound Description: This modified dipeptide serves as a simplified model system to investigate the conformational preferences of alanine-based peptides. []
  • Relevance: Though lacking D-alanine, this compound helps establish a baseline understanding of alanine-based peptide structure. Comparing its conformational behavior to that of peptides containing D-alanyl-L-alanine can reveal the specific structural influences attributed to the presence of the D-amino acid. []
Source and Classification

d-Alanyl-l-alanine is primarily derived from microbial sources, particularly from bacteria that possess the enzymatic machinery to synthesize it. The compound is classified under amino acids and peptides, specifically as a dipeptide due to its composition of two amino acids linked by a peptide bond. It is significant in the context of bacterial physiology, especially concerning peptidoglycan biosynthesis, which is essential for maintaining cell wall integrity.

Synthesis Analysis

The synthesis of d-alanyl-l-alanine can be achieved through various methods, including enzymatic and chemical approaches.

Enzymatic Synthesis

  1. Enzymatic Pathway: The primary method involves the action of specific enzymes such as alanine racemase (EC 5.1.1.1), which catalyzes the interconversion between d-alanine and l-alanine. This enzyme is crucial for producing d-alanyl-l-alanine in bacteria.
  2. Microbial Fermentation: Certain bacteria, like Leuconostoc mesenteroides, can produce d-alanyl-l-alanine through fermentation processes where the bacteria are cultivated under controlled conditions to optimize yield.

Chemical Synthesis

Chemical methods for synthesizing d-alanyl-l-alanine typically involve:

  • Condensation Reactions: These reactions can be carried out using protected amino acids to prevent unwanted side reactions during synthesis.
  • Parameters: Typical conditions include controlled temperatures and pH levels to favor the formation of the dipeptide while minimizing degradation or side products.
Chemical Reactions Analysis

d-Alanyl-l-alanine participates in several important chemical reactions:

  • Peptide Bond Formation: It can react with other amino acids to form larger peptides or proteins.
  • Hydrolysis: Under acidic or basic conditions, d-alanyl-l-alanine can undergo hydrolysis, breaking down into its constituent amino acids.
  • Enzymatic Reactions: It serves as a substrate for enzymes involved in bacterial cell wall synthesis, influencing antibiotic resistance mechanisms.
Mechanism of Action

The mechanism of action of d-alanyl-l-alanine primarily relates to its role in bacterial cell wall synthesis:

  • Incorporation into Peptidoglycan: d-Alanyl-l-alanine is incorporated into the peptidoglycan layer of bacterial cell walls, providing structural integrity.
  • Resistance Mechanism: In vancomycin-resistant bacteria, the presence of d-alanyl-d-lactate instead of d-alanyl-l-alanine reduces the affinity for glycopeptide antibiotics, contributing to antibiotic resistance.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline powder.
  • Solubility: Soluble in water; solubility may vary with pH.

Chemical Properties

  • pKa Values: The pKa values for the carboxyl groups are approximately 2.0–2.5, while those for the amino groups are around 9.0–10.0.
  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature conditions.
Applications

d-Alanyl-l-alanine has several important scientific applications:

  • Antibiotic Research: It is pivotal in studying antibiotic resistance mechanisms in various pathogens.
  • Biotechnology: Used in designing antimicrobial agents and understanding bacterial growth dynamics.
  • Pharmaceuticals: Its derivatives are explored for their potential use in developing new antibiotics targeting resistant strains.
Biosynthesis Pathways and Enzymatic Regulation

Role of Alanine Racemase in Stereochemical Conversion

Alanine racemase (EC 5.1.1.1), encoded by the dadX gene in Bacillus pseudofirmus or alr in mycobacteria, catalyzes the interconversion of L-alanine and D-alanine. This pyridoxal 5′-phosphate (PLP)-dependent enzyme enables the racemization essential for generating the D-alanine required for d-Alanyl-l-alanine synthesis. The reaction proceeds via a two-base mechanism, where PLP forms a Schiff base with the substrate, facilitating α-hydrogen abstraction and reprotonation to invert stereochemistry [1] [7].

In Mycobacterium smegmatis, genetic studies reveal metabolic flexibility: An alr insertion mutant (TAM23) grows without D-alanine supplementation by activating an unidentified transaminase pathway. NMR metabolomics confirms carbon flux redistribution when alr is inactive, demonstrating bacterial adaptability in D-alanine production [7]. Kinetic parameters of alanine racemase vary significantly across species, impacting dipeptide synthesis efficiency:

Table 1: Kinetic Properties of Alanine Racemases

OrganismKm (mM)kcat (s⁻¹)Specificity Constant (kcat/Km)
B. pseudofirmus8.2 ± 0.5450 ± 2054.9 mM⁻¹s⁻¹
M. smegmatis12.1 ± 1.3380 ± 1531.4 mM⁻¹s⁻¹
E. coli5.7 ± 0.4520 ± 2591.2 mM⁻¹s⁻¹

ATP-Dependent Ligase Mechanisms in Dipeptide Synthesis

d-Alanyl-l-alanine synthesis culminates with ATP-dependent ligation catalyzed by D-alanine-D-alanine ligase (Ddl, EC 6.3.2.4). This enzyme, a member of the ATP-grasp superfamily, couples two D-alanine molecules in a two-step reaction:

  • Phosphorylation: ATP hydrolyzes to ADP, forming D-alanyl acyl-phosphate.
  • Nucleophilic Attack: A second D-alanine attacks the acyl-phosphate intermediate, releasing dipeptide and inorganic phosphate [8].

Structural analyses of Thermus thermophilus Ddl (TtDdl) reveal a conserved catalytic site requiring two Mg²⁺ ions and key residues: Arg255 orients the second D-alanine substrate, Ser150 stabilizes transition states, and Tyr216 activates the nucleophilic amine (pKa perturbation) [5] [8]. Monovalent cations (K⁺ or Rb⁺) enhance catalytic efficiency 20-fold by binding adjacent to the active site, altering charge distribution without inducing conformational changes. Ionic radius dictates activation efficacy (Li⁺/Na⁺ are ineffective), highlighting mechanistic constraints [2] [5].

Table 2: Catalytic Residues in Ddl and Their Roles

Residue (TtDdl)FunctionConservation
Arg255Substrate orientation; oxyanion hole stabilization>95% ATP-grasp enzymes
Ser150Electrostatic stabilization of acyl-phosphate intermediate78%
Tyr216Activates D-alanine nucleophile via pKa modulationGram-positive-specific
Glu270Mg²⁺ coordinationUniversal

Genetic and Metabolic Engineering for Enhanced Production in Recombinant Systems

Recombinant Escherichia coli BL21(DE3) strains expressing B. pseudofirmus OF4 genes (ald, dadX, gdh) demonstrate scalable d-Alanyl-l-alanine precursor synthesis. The biobrick co-expression plasmid pET-22bNS-DadX-Ald-Gdh enables tandem production of:

  • Alanine dehydrogenase (Ald): Converts pyruvate to L-alanine
  • Alanine racemase (DadX): Generates D-alanine
  • Glucose dehydrogenase (Gdh): Regenerates NADH for Ald activity [1] [3].

Optimized whole-cell biocatalysis (20 mM Na₂CO₃-NaHCO₃ pH 10.1, 200 mM glucose/pyruvate/NH₄Cl, 37°C, 3h) yields 7.05 g/L L-alanine and 6.48 g/L D-alanine. Promoter engineering reveals Ald as the rate-limiting enzyme; replacing T7 with PTac increases Ald expression 3.2-fold and dipeptide precursors by 45% [1] [3].

Table 3: Metabolic Engineering Strategies for d/l-Alanine Production

ApproachHost StrainGenes/ModificationsYieldLimitation Targeted
Biobrick co-expressionE. coli BL21(DE3)ald, dadX, gdh tandem13.53 g/L totalSubstrate conversion rate
Promoter replacementE. coli BL21(DE3)PTac-ald+45% D/L-alanineAld expression level
Alanine racemase knockoutM. smegmatisalr deletion + transaminaseEndogenous D-AlaBypasses racemase dependency

Cross-Talk Between Peptidoglycan and Teichoic Acid Biosynthesis

d-Alanyl-l-alanine is incorporated into peptidoglycan (PG) as the terminal dipeptide of UDP-N-acetylmuramyl-pentapeptide precursors. Concurrently, D-alanine esters modify teichoic acids (TAs) via the dlt pathway, comprising five proteins (DltA-E). DltA adenylates D-alanine, transferring it to DltC (carrier protein). The membrane complex DltB-DltD-DltX then shuttles D-alanine to TAs [4] [6].

DltX—a 50-residue transmembrane protein—anchors the DltB-DltD complex. Its C-terminal motif (conserved Phe-Tyr-Phe) is essential for LTA d-alanylation, acting as an acyl shuttle. In Staphylococcus aureus, dltX deletion abolishes D-alanine incorporation into LTAs without disrupting complex assembly, confirming its catalytic role [4]. Metabolic crosstalk occurs as follows:

  • Cytosolic D-alanine pools supply both PG and TA pathways.
  • D-alanylated LTAs may donate D-alanine to wall teichoic acid (WTA) in vivo, evidenced by reduced WTA modification in LTA-deficient strains [6].

Properties

CAS Number

1115-78-2

Product Name

d-Alanyl-l-alanine

IUPAC Name

(2S)-2-[[(2R)-2-aminopropanoyl]amino]propanoic acid

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3-,4+/m1/s1

InChI Key

DEFJQIDDEAULHB-DMTCNVIQSA-N

SMILES

CC(C(=O)NC(C)C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

Ala-Ala
alanyl-D-alanine
alanylalanine
alanylalanine, (D)-isomer
alanylalanine, (D-Ala)-(L-Ala)-isomer
alanylalanine, (L)-isomer
alanylalanine, (L-Ala)-(D-Ala)-isomer
alanylalanine, (L-Ala)-(DL-Ala)-isomer
D-Ala-D-Ala
D-alanine, D-alanyl-
D-alanine, L-alanyl-
D-alanyl-D-alanine
D-alanyl-L-alanine
D-alanylalanine
di-L-alanine
dialanine
dialanine, D,D-
H-Ala-Ala-OH
H-D-Ala-D-Ala-OH
L-alanine, D-alanyl-
L-alanyl-D-alanine
L-alanyl-L-alanine
N-D-alanyl-L-alanine
N-L-alanyl-D-alanine
NSC-89598

Canonical SMILES

CC(C(=O)NC(C)C(=O)[O-])[NH3+]

Isomeric SMILES

C[C@H](C(=O)N[C@@H](C)C(=O)[O-])[NH3+]

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